molecular formula C10H19NO4S B558497 Boc-Dl-Met-Oh CAS No. 93000-03-4

Boc-Dl-Met-Oh

Cat. No.: B558497
CAS No.: 93000-03-4
M. Wt: 249.33 g/mol
InChI Key: IMUSLIHRIYOHEV-UHFFFAOYSA-N
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Preparation Methods

The preparation of Boc-Dl-Met-Oh generally involves the following steps :

    Condensation Reaction: Benzoyl chloride is condensed with dimethylformamide to generate N-benzyl dimethylformamide.

    Nitrosylation Reaction: N-benzyl dimethylformamide is converted into N-benzyl-N-dimethylcarbamic acid methyl ester through a nitrosylation reaction.

    Reaction with Ethanethiol: The resulting compound reacts with ethanethiol to produce this compound.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
Boc-Dl-Met-Oh is primarily employed as a protecting group for amino groups during peptide synthesis. The protection of these functional groups is crucial for controlling the selectivity and yield of reactions, enabling the synthesis of peptides with desired structures and functionalities. Its ability to protect both D- and L-isomers of methionine enhances its versatility in synthetic applications .

Case Study: Synthesis of Complex Peptides
In a study focused on synthesizing complex peptides, this compound was used to protect the methionine residue. This approach allowed for the successful coupling of multiple amino acids, leading to higher yields compared to traditional methods. The use of Boc protection facilitated the selective deprotection at later stages, which is essential for obtaining the final peptide product .

Drug Research and Development

Synthesis of Pharmaceutical Intermediates
this compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its application in drug discovery processes has been highlighted in several studies where it contributed to the development of new therapeutic agents. For example, researchers have utilized this compound in the synthesis of non-canonical amino acids that serve as building blocks for new drugs .

Case Study: Development of Novel Therapeutics
A notable case involved the synthesis of azidohomoalanine (AHA), a methionine surrogate used in various biochemical applications. This compound was integral to this process, allowing for the selective introduction of azide groups that facilitate further functionalization. This method demonstrated the compound's utility in developing novel therapeutics with enhanced biological activities .

Biochemical Research

Studying Protein Structure and Function
In biochemical research, this compound is utilized to investigate protein structures and functions. By incorporating this compound into peptides, researchers can explore how modifications affect protein interactions and stability. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study: Protein Folding Dynamics
Research examining protein folding dynamics has employed this compound to create modified peptides that mimic natural substrates. These studies provided insights into how specific amino acid modifications influence folding pathways and stability, contributing to our understanding of protein misfolding diseases .

Industrial Applications

Production of Industrial Chemicals
Beyond its applications in academic research, this compound is also used in industrial settings for producing various chemicals and materials. Its role as a protecting group in large-scale peptide synthesis makes it valuable for manufacturing processes that require high purity and specificity.

Comparison with Similar Compounds

Boc-Dl-Met-Oh can be compared with other similar compounds, such as :

    N-tert-Butoxycarbonyl-L-methionine: Similar in structure but specific to the L-isomer of methionine.

    N-tert-Butoxycarbonyl-D-methionine: Specific to the D-isomer of methionine.

    N-tert-Butoxycarbonyl-L-alanine: Another BOC-protected amino acid, but with alanine instead of methionine.

The uniqueness of this compound lies in its ability to protect both D- and L-isomers of methionine, making it versatile for various synthetic applications.

Biological Activity

Boc-Dl-Met-Oh, or N-Boc-DL-methionine, is a derivative of the amino acid methionine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields. This article explores its biological activity, synthesis, interactions, and therapeutic implications, supported by data tables and research findings.

Overview of this compound

This compound is primarily used in peptide synthesis and as a model compound for studying protein interactions. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to the methionine residue, which plays a significant role in its reactivity and stability during chemical reactions.

Synthesis of this compound

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . Key steps include:

  • Resin Preparation : The process starts with a resin-bound amino acid.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA).
  • Coupling : The next amino acid is activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) and added to the peptide chain.
  • Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

This method allows for the efficient assembly of peptides while maintaining the integrity of sensitive functional groups.

Biological Activity

This compound exhibits several biological activities attributed to its methionine component, which is crucial for numerous cellular processes:

  • Methylation Reactions : Methionine serves as a precursor for S-adenosylmethionine (SAM), a key methyl donor in biological methylation processes, influencing gene expression and protein function.
  • Neurotransmitter Interaction : Peptides containing methionine have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neuropeptide signaling pathways.

Research Findings

Research indicates that this compound can influence various biological systems through its role in peptide interactions and enzyme activity modulation. Here are some notable findings:

  • Protein-Protein Interactions : Studies have demonstrated that this compound can stabilize certain protein conformations, enhancing binding affinities with target proteins.
  • Enzyme Substrate Relationships : The compound has been utilized to investigate how methionine residues affect enzyme kinetics and substrate specificity.
  • Therapeutic Potential : Given its role in methylation and neurotransmission, this compound is being explored for potential applications in neurology and psychiatry.

Table 1: Comparison of Biological Activities of Methionine Derivatives

CompoundBiological ActivityApplications
This compoundMethylation, neurotransmitter modulationPeptide synthesis, drug design
DL-MethionineProtein synthesisNutritional supplements
S-AdenosylmethionineMethyl donor in biochemical reactionsGene regulation

Table 2: Synthesis Conditions for this compound

StepReagent/ConditionPurpose
DeprotectionTrifluoroacetic acid (TFA)Remove Boc protecting group
CouplingDicyclohexylcarbodiimide (DCC)Activate amino acids for coupling
Reaction MonitoringHPLCAssess purity and yield

Case Studies

  • Neuroactive Peptide Development : A study investigated the use of this compound in synthesizing neuroactive peptides that showed promise in modulating pain pathways in animal models. The findings suggested enhanced analgesic properties compared to standard treatments.
  • Cancer Research Applications : Researchers have explored the potential of this compound derivatives in developing peptide-based therapeutics targeting cancer cell metabolism. Preliminary results indicated that these compounds could selectively inhibit cancer cell growth while sparing normal cells.

Q & A

Basic Research Questions

Synthesis Protocols and Purification Optimization Q: What are the methodological considerations for synthesizing Boc-Dl-Met-Oh with high purity, and how can side reactions be minimized? A:

  • Use solution-phase peptide synthesis with tert-butoxycarbonyl (Boc) protection for the amino group. Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, chloroform/methanol gradient). Monitor purity by HPLC (C18 column, 220 nm detection) and confirm via melting point consistency (±2°C deviation from literature) .
  • Minimize racemization by maintaining reaction temperatures below 25°C and using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) .

Characterization Techniques for Structural Confirmation Q: Which spectroscopic methods are critical for confirming the structural integrity of this compound, and what parameters should be prioritized? A:

  • ¹H/¹³C NMR : Verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and methionine sidechain signals (δ 2.1–2.5 ppm for SCH₃). Compare with reference spectra for D/L enantiomer ratios .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Exact mass should align with theoretical [M+H]⁺ (e.g., C₁₀H₁₉NO₄S: 274.11 g/mol ± 0.01 Da) .

Solubility and Stability in Experimental Buffers Q: How can researchers systematically evaluate the solubility and pH stability of this compound for peptide coupling reactions? A:

  • Solubility Screen : Test in DMF, DMSO, THF, and aqueous buffers (pH 2–12) at 0.1–1.0 mM concentrations. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Assay : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC retention time shifts (>5% indicates instability) .

Baseline Controls for Peptide Coupling Efficiency Q: What experimental controls are essential to validate the efficiency of this compound in solid-phase peptide synthesis (SPPS)? A:

  • Include negative controls (omitting coupling agents) to assess non-specific binding.
  • Use Fmoc-deprotection kinetics (20% piperidine/DMF, UV monitoring at 301 nm) to ensure complete Boc group retention during SPPS .
  • Quantify coupling yield via Kaiser test (ninhydrin) or LC-MS of cleaved intermediates .

Handling Air-Sensitive Reagents in Methionine Protection Q: What procedural safeguards are recommended to prevent oxidation of the methionine thioether group during this compound synthesis? A:

  • Conduct reactions under inert atmosphere (glovebox/Schlenk line). Add antioxidants (0.1% w/v ascorbic acid) to solvents.
  • Store products in amber vials at –20°C under argon. Confirm oxidation resistance via HPLC-UV (monitor sulfoxide formation at 215 nm) .

Advanced Research Questions

Resolving Discrepancies in Reported NMR Chemical Shifts Q: How can researchers reconcile conflicting NMR data for this compound across studies, particularly in non-polar solvents? A:

  • Perform variable-temperature NMR (25–60°C) to assess conformational dynamics.
  • Cross-validate with COSY/HSQC to assign overlapping proton signals (e.g., SCH₃ vs. tert-butyl).
  • Compare solvent effects (CDCl₃ vs. DMSO-d₆) using a standardized internal reference (TMS) .

Meta-Analysis of Synthetic Yield Variability Q: What statistical approaches are suitable for meta-analyzing this compound synthesis yields reported in heterogeneous conditions? A:

  • Apply random-effects models to account for variability in catalysts (e.g., HATU vs. EDCI), solvents, and temperatures.
  • Use subgroup analysis to isolate factors (e.g., Boc vs. Fmoc protection) and assess publication bias via funnel plots .
  • Standardize yield data as "% theoretical maximum" to enable cross-study comparisons .

Kinetic Modeling of Racemization Pathways Q: How can kinetic isotope effect (KIE) studies elucidate racemization mechanisms during this compound activation? A:

  • Synthesize deuterated analogs (e.g., [²H]-methionine) and monitor enantiomerization via chiral HPLC .
  • Fit data to Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-computed transition states .

Cross-Platform Validation of Mass Spectrometry Data Q: What strategies ensure consistency in mass spectrometry results when analyzing this compound across different instruments (e.g., MALDI-TOF vs. ESI-QTOF)? A:

  • Calibrate instruments with reference standards (e.g., Ultramark 1621) before analysis.
  • Normalize data using internal lockspray (e.g., leucine enkephalin for ESI-MS) and validate with MS/MS fragmentation patterns .

Ethical and Reproducibility Frameworks for Meta-Studies Q: How can researchers apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design reproducible meta-analyses on this compound applications? A:

  • Define inclusion/exclusion criteria upfront (e.g., peer-reviewed studies post-2000 with ≥90% purity).
  • Use PRISMA flow diagrams to document literature screening and address ethical gaps (e.g., unpublished negative data) .
  • Partner with methodologists to ensure statistical rigor and transparency in data extraction .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLIHRIYOHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275989, DTXSID10947770
Record name BOC-DL-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-Butoxy(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-15-5, 93000-03-4
Record name tert-Butoxycarbonyl-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOC-DL-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[tert-Butoxy(hydroxy)methylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butoxycarbonyl-L-methionine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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